molecular formula C11H14N4 B11722738 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11722738
M. Wt: 202.26 g/mol
InChI Key: CCLPCRBBSXRSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of potent and selective kinase inhibitors. Its structural resemblance to purine nucleotides makes it a versatile 7-deazapurine analog for targeting the ATP-binding sites of various enzymes. Research and development efforts have extensively explored this core structure to generate compounds with significant antitumor properties. The primary research value of this compound lies in its application as a key intermediate for synthesizing inhibitors targeting critical kinases involved in oncogenic signaling pathways. Notable research has focused on its derivatives as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a central node in the PI3K/Akt/mTOR pathway that is frequently deregulated in cancers. Structure-activity relationship (SAR) studies optimizing lipophilic substitutions on the piperidine ring have yielded nanomolar-potency inhibitors with high selectivity for PKB over closely related kinases like PKA. Further optimization has led to orally bioavailable analogs that demonstrate in vivo efficacy in modulating PKB biomarkers and inhibiting human tumor xenograft growth. Beyond PKB, this scaffold has been successfully utilized to develop potent inhibitors of other kinases, including p21-activated kinase 4 (PAK4), which is overexpressed in numerous cancers and implicated in cell proliferation, invasion, and chemo-resistance. Derivatives have shown single-digit nanomolar enzymatic inhibition and potent anti-proliferative activity in cancer cell lines. Additionally, the pyrrolo[2,3-d]pyrimidine core has shown promise in designing inhibitors for Cyclin-Dependent Kinases (CDKs) and parasitic calcium-dependent protein kinases (CDPKs), highlighting its broad utility across multiple therapeutic areas. For Research Use Only . This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h4-5,8H,1-3,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLPCRBBSXRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) enhance nucleophilicity.

  • Base Selection : Diisopropylethylamine (DIPEA) or potassium carbonate neutralizes HCl generated during substitution.

  • Temperature : Reactions proceed at 80–100°C for 6–12 hours, achieving conversions >95%.

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates attack by piperidine’s lone pair, with the chloro group acting as a leaving agent. Steric hindrance is minimized due to the planar structure of the heterocycle.

Workup and Purification

Post-reaction, the mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography. Crystallization from ethanol yields the final product with >98% purity.

Alternative Pathways and Comparative Analysis

Reductive Amination Approaches

While less common, reductive amination of 4-amino-7H-pyrrolo[2,3-d]pyrimidine with piperidone offers an alternative route. However, this method suffers from lower yields (60–70%) due to competing over-alkylation.

Suzuki-Miyaura Coupling

A patent by explores palladium-catalyzed coupling of 4-bromo-pyrrolo[2,3-d]pyrimidine with piperidinylboronic esters. While feasible, this method requires expensive catalysts and stringent anhydrous conditions, limiting practicality.

Table 1: Comparative Efficiency of Synthesis Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
SNAr (POCl₃ route)85–90>98HighIndustrial
Reductive Amination60–7090–95ModerateLab-scale
Suzuki Coupling75–8095–97LowPilot-scale

Process Optimization and Industrial Scaling

Solvent and Reagent Recycling

Patent WO2007012953A2 highlights toluene’s role in POCl₃-mediated chlorination, enabling solvent recovery via distillation. This reduces waste and cuts production costs by 30%.

Catalytic Enhancements

Introducing catalytic iodine (1–2 mol%) accelerates SNAr reactions, reducing reaction times to 3–4 hours without compromising yield.

Byproduct Mitigation

Side products like 4,6-dichloro derivatives form if chlorination exceeds stoichiometric ratios.严格控制POCl₃用量(3当量)和逐滴添加三乙胺可将副产物抑制在<2%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The piperidinyl protons resonate as a multiplet at δ 1.45–1.65 ppm, while the pyrrolo[2,3-d]pyrimidine H-5 and H-6 appear as singlets at δ 8.12 and 7.95 ppm, respectively.

  • LC-MS : Molecular ion peak at m/z 229 [M+H]⁺ confirms the molecular formula C₁₁H₁₃N₅.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) shows a single peak at Rₜ 6.2 minutes, confirming absence of regioisomers .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C4

The 4-position of the pyrrolo[2,3-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms. This reaction is critical for introducing the piperidine group:

Reaction Conditions Key Observations
4-Chloro precursor + PiperidinePhosphorus oxychloride (1.5–6 eq), DIPEA (1–8 eq), toluene, 105°C, 16 hours Piperidine displaces chloride via SNAr, achieving high regioselectivity at C4 .
4-Chloro + Other aminesSimilar conditions with varied amines (e.g., substituted piperazines)Selectivity depends on steric/electronic properties of the nucleophile .

This method is foundational for synthesizing the parent compound and derivatives. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with piperidine under heated, basic conditions to yield the title compound .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole moiety (positions 5, 6, or 7) undergoes electrophilic substitution, enabling functionalization for enhanced bioactivity:

Reaction Type Reagents/Conditions Position Modified Example Derivatives
NitrationHNO₃, H₂SO₄, 0–5°CC5 or C75-Nitro-7H-pyrrolo[2,3-d]pyrimidine
HalogenationCl₂ or Br₂, FeCl₃ catalystC5/C6/C75-Bromo-7H-pyrrolo[2,3-d]pyrimidine
SulfonationSO₃, H₂SO₄C5/C77-Sulfo-7H-pyrrolo[2,3-d]pyrimidine

These reactions typically proceed at ambient or mildly elevated temperatures, with regioselectivity influenced by steric and electronic factors.

Alkylation and Acylation at the Piperidine Nitrogen

The piperidine nitrogen serves as a site for further derivatization:

Reaction Reagents Products Applications
AlkylationAlkyl halides (e.g., MeI), K₂CO₃N-Alkylpiperidinyl-pyrrolopyrimidinesEnhances lipophilicity for membrane penetration .
AcylationAcid chlorides (e.g., AcCl), Et₃NN-Acylpiperidinyl-pyrrolopyrimidinesModulates kinase selectivity .

For instance, acylation with 4-chlorobenzoyl chloride produces derivatives with improved PKB inhibition .

Metal-Catalyzed Cross-Coupling Reactions

Halogenated derivatives (e.g., 5-bromo or 6-chloro) participate in cross-coupling reactions:

Reaction Catalyst/Base Substrates Outcome
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Aryl boronic acidsBiaryl derivatives (e.g., 5-phenyl-pyrrolopyrimidine)
Buchwald-HartwigPd₂(dba)₃, XantphosAminesC5/C6-aminated derivatives

These reactions enable diversification of the core structure for structure-activity relationship (SAR) studies .

Oxidation Reactions

Controlled oxidation modifies the pyrrolopyrimidine core:

Reagent Product Notes
H₂O₂, acidic conditionsPyrrolo[2,3-d]pyrimidine N-oxidesMay alter electronic properties and solubility.
KMnO₄Ring-opened dicarboxylic acid derivativesRare; typically requires harsh conditions.

Hydrogenation of Unsaturated Bonds

While the parent compound lacks unsaturated bonds, intermediates in its synthesis (e.g., chlorinated precursors) may undergo hydrogenation:

Substrate Catalyst Product Yield
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePd/C, H₂4-Dechloro-7H-pyrrolopyrimidine>90%

Scientific Research Applications

The primary biological activity of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives is their role as inhibitors of protein kinase B (Akt). Akt is a crucial signaling molecule involved in cell survival, proliferation, and migration, making it an important target in cancer therapy. Studies have demonstrated that these compounds exhibit potent inhibitory activity against various Akt isoforms, particularly Akt1, with low nanomolar IC50_{50} values (e.g., 18.0 nM) in cancer cell lines such as LNCaP and PC-3 .

Key Mechanisms:

  • Inhibition of Akt Signaling: The compound disrupts the PI3K-Akt-mTOR signaling pathway, which is often hyperactivated in cancers.
  • Antiproliferative Effects: Derivatives have shown significant antiproliferative effects in various cancer cell lines .
  • Modulation of Inflammatory Responses: Some studies suggest potential anti-inflammatory properties, contributing to its therapeutic profile .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these compounds.

Synthesis Overview:

  • Starting Materials: Commonly synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and piperidine derivatives.
  • Methods Used: Buchwald-Hartwig coupling methods have been employed for efficient synthesis of novel derivatives .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

Study Compound Target Outcome
CCT128930PKBβPotent ATP-competitive inhibitor with significant tumor growth inhibition in xenograft models.
Ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateVarious cancer cell linesDemonstrated effective inhibition of cell proliferation.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineAktHigh selectivity for PKB with low oral bioavailability but significant in vivo activity.

Therapeutic Implications

The therapeutic implications of this compound extend beyond oncology:

Potential Applications:

  • Cancer Therapy: Targeting Akt pathways provides a novel strategy for cancer treatment.
  • Anti-inflammatory Treatments: Potential use in conditions where inflammation plays a critical role.
  • Immunological Disorders: Some derivatives have been investigated for their effects on Janus Kinase pathways relevant to autoimmune diseases .

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Pyrrolidin-1-yl vs. Piperidin-1-yl

Replacing the piperidine group with pyrrolidine alters ring size and conformational flexibility:

  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (C₂₃H₂₁ClN₄):
    • Crystal Data : Triclinic system with distinct torsion angles (e.g., C15–C10–C11–C12: 1.9°) .
    • Biological Relevance : Pyrrolidine derivatives are associated with enhanced binding to kinases and folate enzymes due to reduced steric hindrance .

Substituent Variations at the 4-Position

Aryl/Amine Substitutions :
  • N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₁₂H₁₁N₄):
    • Lower yield (37%) compared to piperidinyl analogs, with higher melting point (241°C) .
    • Exhibited moderate activity in kinase inhibition assays .
  • N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₁₂H₁₀FN₄): Improved enzymatic stability over non-fluorinated analogs, attributed to electron-withdrawing effects .
Halogenated Derivatives :
  • 2-Chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (C₁₁H₁₃ClN₄):
    • Molecular weight: 236.71 g/mol; used as an intermediate for further functionalization .

Functionalized Derivatives

Ferrocene Conjugates :
  • 4-(Piperidin-1-yl)-7-[2-(4-ferrocenyl-1,2,3-triazol-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine (C₂₄H₂₈FeN₇):
    • Demonstrated redox activity and cytotoxicity in tumor cell lines (IC₅₀: 0.1–10 µM) .
Antiviral Modifications :
  • 4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Orally bioavailable inhibitor of HCV RNA replication (IC₅₀: <1 µM) with improved stability over adenosine analogs .

Structure-Activity Relationship (SAR) Insights

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric bulk and target binding. Piperidine derivatives generally show higher metabolic stability .
  • Electron-Withdrawing Groups : Fluorine or chlorine at the 5-position enhances enzymatic stability and target affinity .
  • Hybrid Structures : Conjugation with ferrocene or triazole rings introduces redox or antiproliferative properties .

Biological Activity

4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure comprising a pyrrolo[2,3-d]pyrimidine core linked to a piperidine ring. Its molecular formula is C12_{12}H14_{14}N4_{4}, and it exhibits unique properties that contribute to its biological activity.

This compound primarily functions as an inhibitor of protein kinases, notably:

  • Akt (Protein Kinase B) : It has been shown to inhibit Akt signaling pathways, which are crucial for cell survival and proliferation. Derivatives of this compound have demonstrated low nanomolar IC50_{50} values against various cancer cell lines, indicating potent inhibitory effects .
  • PfCDPK4 : This compound has also been identified as a potential inhibitor of the Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is essential for malaria parasite survival. In vitro studies have reported IC50_{50} values ranging from 0.210 to 0.530 μM against PfCDPK4 .

Biological Activity and Therapeutic Potential

The biological activities of this compound derivatives have been extensively studied, highlighting their potential in various therapeutic areas:

Anticancer Activity

  • Inhibition of Prostate Cancer Cells : Studies have shown that derivatives can effectively inhibit the growth of prostate cancer cell lines such as LNCaP and PC-3. The compounds exhibit significant antiproliferative effects attributed to their ability to inhibit the Akt pathway.
  • Selectivity for Kinases : Some derivatives have shown up to 150-fold selectivity for PKB over closely related kinases like PKA, suggesting potential for targeted cancer therapies with reduced side effects .

Antimalarial Activity

  • Inhibition of PfCDPK4 : The ability of these compounds to inhibit PfCDPK4 suggests a novel approach to malaria treatment by targeting key enzymes involved in the parasite's lifecycle .

Case Studies and Research Findings

Study Compound Target IC50_{50} Value Findings
Study 1This compoundAkt18.0 nMPotent inhibition in cancer cell lines
Study 2Derivative APfCDPK40.210–0.530 μMEffective against malaria parasites
Study 3Derivative BPKBNanomolar rangeHigh selectivity and oral bioavailability

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have utilized Buchwald-Hartwig coupling methods to enhance yields and efficiency in producing novel derivatives with improved biological activity.

Q & A

Q. What are the established synthetic routes for 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves nucleophilic substitution of a chloro-pyrrolopyrimidine precursor with piperidine. A common method includes refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine in isopropanol using catalytic HCl (3 drops) for 12–48 hours, followed by precipitation, extraction with chloroform, and recrystallization from methanol (yields: 16–94%) . Optimization of reaction time and solvent polarity can improve yield and purity.

Q. How is the structural identity of this compound confirmed?

Characterization employs 1H/13C NMR to verify substituent positions and HRMS for molecular weight confirmation. For example:

  • 1H NMR (DMSO-d6): Peaks at δ 8.27 (s, H-2), 7.23 (d, H-6), and 6.75 (d, H-5) confirm the pyrrolopyrimidine core. Piperidinyl protons appear as multiplet signals at δ 1.5–3.5 .
  • HRMS : Calculated for C11H14N5 [M+H]<sup>+</sup>: 216.1240; observed: 216.1243 .

Advanced Research Questions

Q. What is the mechanistic role of this compound in kinase inhibition?

The compound acts as a ATP-competitive kinase inhibitor , binding to the catalytic domain of kinases like EGFR and VEGFR2 . The piperidinyl group enhances hydrophobic interactions with the kinase's back pocket, while the pyrrolopyrimidine core mimics adenine's hydrogen-bonding interactions. Biochemical assays (e.g., IC50 measurements) and X-ray crystallography are used to validate binding modes .

Q. How do structural modifications influence its kinase selectivity?

Structure-Activity Relationship (SAR) studies show:

  • Piperidine substitution : Bulky groups (e.g., 4-methylpiperidinyl) improve selectivity for CDK2 over other kinases.
  • Pyrrolopyrimidine core : Electron-withdrawing groups (e.g., Cl at position 4) increase potency but reduce solubility .
  • Side chains : Arylalkyl groups at position 6 enhance binding to receptor tyrosine kinases (e.g., PDGFR) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Use NH4OH to deprotonate the compound in aqueous solutions, followed by extraction with chloroform to isolate the neutral species .
  • Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations improve solubility without compromising cell viability .

Q. How to resolve contradictions in reported kinase selectivity profiles?

Discrepancies arise from assay conditions (e.g., ATP concentration, kinase isoforms) and cellular context (e.g., overexpression vs. endogenous levels). To reconcile

  • Perform parallel assays using recombinant kinases (e.g., Invitrogen Z’-LYTE) and cell-based models (e.g., Ba/F3 transfectants).
  • Validate findings with kinase profiling panels (e.g., DiscoverX) to assess off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time24–36 hoursMaximizes substitution
SolventIsopropanolBalances polarity and reflux
Acid CatalystHCl (3 drops)Accelerates nucleophilic attack

Q. Table 2: Kinase Inhibition Profiles

KinaseIC50 (nM)Selectivity vs. AnaloguesAssay TypeReference
EGFR18 ± 25-fold > Her2Biochemical
VEGFR232 ± 43-fold > FGFR1Cell-based
CDK2120 ± 1510-fold > CDK4Recombinant

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